molecular formula C28H16N2O3 B12683852 N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide CAS No. 93940-14-8

N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B12683852
CAS No.: 93940-14-8
M. Wt: 428.4 g/mol
InChI Key: GJJVYWHXZQSRDO-UHFFFAOYSA-N
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Description

N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a cyano group, a biphenyl structure, and an anthracene derivative, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst. This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst . The reaction is typically carried out under ambient and solvent-free conditions, making it an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted anthracene derivatives .

Scientific Research Applications

N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and anthracene moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a cyano group, biphenyl structure, and anthracene derivative. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

CAS No.

93940-14-8

Molecular Formula

C28H16N2O3

Molecular Weight

428.4 g/mol

IUPAC Name

N-(3-cyano-9,10-dioxoanthracen-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C28H16N2O3/c29-16-20-14-23-24(27(32)22-9-5-4-8-21(22)26(23)31)15-25(20)30-28(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,(H,30,33)

InChI Key

GJJVYWHXZQSRDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3C#N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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